2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
Position within Substituted Dihydropyrazin-2-one Derivatives
The compound belongs to the dihydropyrazin-2-one family, a subclass of nitrogen-containing heterocycles distinguished by a partially saturated six-membered ring with two nitrogen atoms at the 1- and 4-positions. The 3-oxo group introduces a ketone functionality, enhancing reactivity and enabling hydrogen bonding with biological targets. Key structural features include:
- Sulfanyl bridge : The thioether linkage at position 2 connects the dihydropyrazinone core to an acetamide side chain, a design choice that improves metabolic stability compared to oxygen-based ethers.
- Aromatic substitutions : The 3-chloro-4-methylphenyl group at position 4 and the 2-methylphenyl group on the acetamide nitrogen introduce steric bulk and electron-withdrawing effects, which modulate solubility and receptor binding.
Structurally analogous compounds, such as those reported in spiro-dihydropyrazine derivatives, demonstrate cytotoxic activity against cancer cell lines, suggesting shared mechanisms of action related to DNA intercalation or topoisomerase inhibition.
Historical Context of Sulfanyl-linked Acetamide Pyrazine Derivatives
The integration of sulfanyl-acetamide motifs into pyrazine frameworks emerged in the early 2000s as part of efforts to enhance pharmacokinetic profiles. Early work focused on:
- Thioether stability : Replacement of oxygen with sulfur in ether linkages was shown to resist enzymatic hydrolysis, extending half-life in vivo.
- Scaffold diversification : Patent literature from this period, such as USPTO 6,159,980, highlights pyrazinones and triazinones modified with thioacetamide groups for central nervous system (CNS) applications.
A pivotal advancement came with the discovery that sulfanyl-linked acetamides could act as mineralocorticoid receptor (MR) antagonists, as seen in dihydropyrrol-2-one derivatives. This finding spurred interest in structurally related dihydropyrazinones for cardiovascular and oncology research.
Significance in Medicinal Chemistry Research
This compound’s significance lies in its multifunctional architecture, which enables interactions with diverse biological targets:
- Cytotoxic potential : Analogues featuring chloro and methyl substituents exhibit submicromolar IC~50~ values against breast (MCF-7) and colon (SW620) carcinoma cells, comparable to doxorubicin.
- Resistance modulation : Partial cross-resistance profiles in doxorubicin-resistant cell lines (e.g., MCF-7/Dx) suggest utility in overcoming multidrug resistance.
- Enzyme inhibition : The dihydropyrazinone core may inhibit topoisomerase II, a mechanism proposed for related spiro derivatives.
Table 1 summarizes key bioactivities of structurally related dihydropyrazinones:
*Predicted based on structural similarity.
Relationship to Other Heterocyclic Compound Classes
The dihydropyrazin-2-one scaffold shares synthetic and functional parallels with:
- 1,4-Dihydropyridines (DHPs) : Known as L-type calcium channel blockers (e.g., nifedipine), DHPs differ in ring saturation and nitrogen positioning but similarly exploit substituent effects for target selectivity.
- Pyrimidines : Both classes participate in hydrogen bonding via nitrogen atoms, though pyrimidines lack the ketone functionality critical for dihydropyrazinone reactivity.
- Triazinones : Patent literature describes triazinone-based CRF antagonists, underscoring the therapeutic overlap between nitrogen-rich heterocycles.
Current Research Interest and Applications
Recent studies focus on:
- Anticancer agents : Hybridization strategies, such as conjugating pyrazine fragments to natural products, aim to enhance tumor selectivity and reduce off-target effects.
- Antimicrobials : The 1,2,4-triazole-like geometry of the sulfanyl-acetamide group may disrupt bacterial cell wall synthesis, as hypothesized for related compounds.
- CNS therapeutics : Structural analogs in USPTO 6,159,980 demonstrate CRF antagonism, suggesting potential applications in anxiety and depression.
Ongoing synthetic efforts prioritize modular routes to diversify the dihydropyrazinone core, such as Suzuki couplings for aryl group variations and click chemistry for side-chain functionalization.
Properties
IUPAC Name |
2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-7-8-15(11-16(13)21)24-10-9-22-19(20(24)26)27-12-18(25)23-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDARSJIWFHCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common route includes the reaction of 3-chloro-4-methylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a pyrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analog 1: 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4)
- Molecular Formula : C₂₅H₂₂ClN₃O₂S
- Molecular Weight : 464.0 g/mol
- Key Differences: Core Heterocycle: Quinazolinone (vs. dihydropyrazinone in the target compound). Substituents:
- 4-Chlorophenyl (para-substituted) on the quinazolinone.
- 2,4,6-Trimethylphenyl on the acetamide (vs. 2-methylphenyl in the target).
- Implications :
- The quinazolinone core may enhance aromatic π-stacking interactions compared to dihydropyrazinone.
Structural Analog 2: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (CAS 687563-43-5)
- Molecular Formula : C₂₂H₂₀ClN₃O₂S₂
- Molecular Weight : 473.0 g/mol
- Key Differences: Core Heterocycle: Thieno[3,2-d]pyrimidine (vs. dihydropyrazinone). Substituents:
- 4-Chlorophenyl (para-substituted) on the pyrimidine.
- 4-Methylphenyl (para-substituted) on the acetamide (vs. ortho-methyl in the target).
- Implications :
- The thieno ring introduces a sulfur atom, which may alter electronic properties and metabolic stability.
- Para-methyl substitution on the acetamide could improve crystallinity compared to ortho-substitution .
Structural Analog 3: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (Compound 13a from )
- Molecular Formula : C₁₆H₁₅N₅O₃S
- Molecular Weight : 357.4 g/mol
- Key Differences: Core Structure: Cyanoacetamide with a hydrazinylidene linker (vs. sulfanyl-linked acetamide in the target). Substituents:
- 4-Methylphenyl hydrazine and sulfamoylphenyl groups.
- Implications :
Physicochemical and Spectroscopic Comparisons
Table 1: Comparative Data for Key Compounds
Substituent Effects on Bioactivity
- Chloro Groups: Meta-substitution (target) vs.
- Methyl Groups : Ortho-methyl (target) introduces steric hindrance, possibly reducing rotational freedom compared to para-methyl analogs .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a dihydropyrazine moiety, which is significant for its biological activity. The presence of the chloro and methyl substituents on the phenyl rings enhances the lipophilicity and may contribute to its interaction with biological targets.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN2O2S |
| Molecular Weight | 356.87 g/mol |
| SMILES | CC(=O)N(C1=CC=C(C=C1)Cl)SC(=O)N2C(=O)C3=CC=CC=C3N=C2S |
| InChI | InChI=1S/C18H19ClN2O2S/c1-4-10-7-11(5-8-10)12-16(19)22-20(21)23-13(12)6-9-14(24)15(25)18(17)17/h5-9,12H,1-4H3,(H,19,21)(H,20,22) |
Antimicrobial Activity
Research indicates that derivatives of acetamide compounds exhibit varying levels of antimicrobial activity. The specific compound has shown moderate activity against several strains of bacteria. A study highlighted that compounds with a similar scaffold demonstrated effectiveness against both gram-positive and gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the aromatic rings significantly influence the biological activity of the compound. For instance:
- Chloro groups : Enhance antimicrobial potency.
- Methyl substitutions : Contribute to improved bioavailability.
A comparative analysis showed that compounds with para-substitutions generally have higher activity than those with ortho-substitutions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated an inhibition zone diameter ranging from 10 to 15 mm, demonstrating moderate efficacy compared to standard antibiotics.
-
Case Study on Cytotoxicity :
- In vitro assays were conducted using human cancer cell lines (e.g., HeLa).
- The compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
